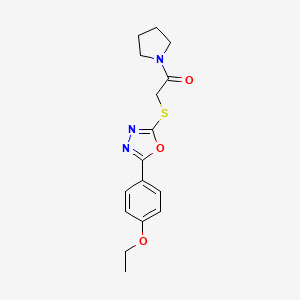

![molecular formula C26H23ClN2O3S B3019988 1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 893286-03-8](/img/structure/B3019988.png)

1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

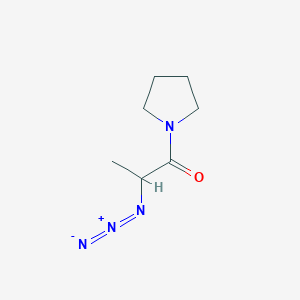

The compound "1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline" is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features, which include an indole moiety sulfonylated with a 3-chlorobenzyl group and an acetyl linkage to a tetrahydroquinoline scaffold. This structure suggests potential biological activity, given the prevalence of indole and quinoline derivatives in pharmacologically active compounds.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions that can introduce various functional groups. The cascade halosulfonylation of 1,7-enynes described in one study could potentially be adapted for the synthesis of the tetrahydroquinoline portion of the molecule. This method involves a sulfonyl radical-triggered addition and cyclization sequence, which could be useful for constructing the quinoline core. Additionally, the synthesis of polyhydroquinoline derivatives via Hantzsch condensation might offer insights into the synthesis of the tetrahydroquinoline system, especially under solvent-free conditions using novel nanosized N-sulfonated Brönsted acidic catalysts.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a planar indole system, which could engage in π-π interactions, and a flexible tetrahydroquinoline moiety that might adopt various conformations. The sulfonyl group attached to the indole could influence the molecule's electronic properties and its reactivity profile. The presence of a chlorine atom on the benzyl group could also be relevant for further functionalization through nucleophilic aromatic substitution reactions.

Chemical Reactions Analysis

Given the presence of sulfonyl and acetyl groups, the compound could participate in a variety of chemical reactions. The sulfonyl group could be involved in sulfonylation reactions, as seen in the synthesis of sulfonylated indolo[2,1-a]isoquinolines , which might provide a pathway for introducing the sulfonyl moiety onto the indole ring. The acetyl group could be a site for nucleophilic attack, potentially leading to further derivatization or hydrolysis to yield the corresponding alcohol.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of the sulfonyl group could increase the molecule's polarity and potentially its solubility in polar solvents. The chlorine atom might render the molecule more dense and could be reactive towards nucleophiles. The compound's stability under various conditions, such as light and heat, would be an important consideration, as visible light-promoted synthesis has been shown to be effective for related heterocyclic derivatives . The reduction of similar indole derivatives has been explored, which could provide insights into the reactivity of the indole portion of the molecule .

properties

IUPAC Name |

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O3S/c27-21-10-5-7-19(15-21)18-33(31,32)25-16-28(24-13-4-2-11-22(24)25)17-26(30)29-14-6-9-20-8-1-3-12-23(20)29/h1-5,7-8,10-13,15-16H,6,9,14,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRYJLYIBCDKSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)

![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)

![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)

![6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B3019919.png)

![2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3019920.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3019928.png)